1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Design and Synthesis of Analogues The compound is structurally related to a new family of LY333531 analogues. One study elaborates on synthesizing novel derivatives, including a process involving base-mediated cyclocondensation and conversion to pyrimidin-2,4(1H,3H)-dione congeners, highlighting its chemical versatility and potential for creating new chemical entities (Pierce, Cahill, & McCarthy, 2010).
Nucleoside Synthesis Another research effort focused on synthesizing novel nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. This work demonstrates the compound's utility in nucleoside synthesis, expanding its potential applications in medicinal chemistry (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).
Biological and Medicinal Applications
Protoporphyrinogen IX Oxidase Inhibition In herbicide research, a potent thieno[2,3-d]pyrimidine-2,4-dione-based inhibitor targeting Protoporphyrinogen IX oxidase was developed. The study outlines the synthesis of new compounds with high efficacy in weed control, demonstrating significant potential in agricultural applications (Wang et al., 2021).
Antimicrobial Properties Research into ethoxyphthalimide derivatized spiro[indole-3,5′-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones, which are structurally related to thieno[3,2-d]pyrimidines, has shown antimicrobial activity. This study contributes to the understanding of the compound's potential in developing new antimicrobial agents (Thadhaney, Sain, Pemawat, & Talesara, 2010).
Mechanism of Action
Mode of Action
The mode of action would depend on the specific targets that the compound interacts with. Generally, indole derivatives can exert their effects through various mechanisms, such as inhibiting or activating certain enzymes or receptors .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with indole derivatives, the effects could potentially be quite diverse .
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N3O3S/c1-13(2)11-23-19(25)18-16(8-10-27-18)22(20(23)26)12-17(24)21-9-7-14-5-3-4-6-15(14)21/h3-6,8,10,13,18H,7,9,11-12H2,1-2H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWCWBYEHRKCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2C(=[N+](C1=O)CC(=O)N3CCC4=CC=CC=C43)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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